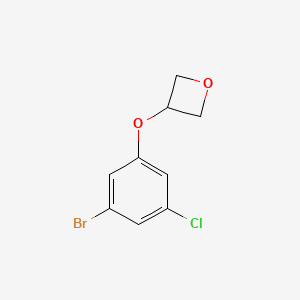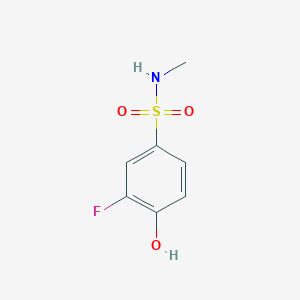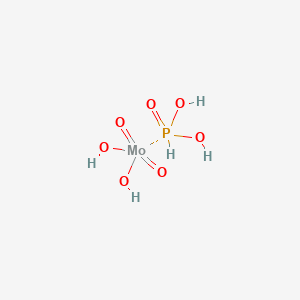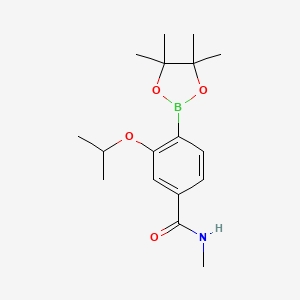![molecular formula C33H38F3N7O11 B13720642 N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine CAS No. 210345-03-2](/img/structure/B13720642.png)
N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ac-LEHD-AFC is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the peptide chain, followed by the attachment of the fluorogenic group, 7-amino-4-trifluoromethylcoumarin . The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of Ac-LEHD-AFC follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity . The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable, crystalline solid .
化学反応の分析
Types of Reactions
Ac-LEHD-AFC primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for caspase enzymes, which cleave the peptide bond between the aspartic acid residue and the AFC group .
Common Reagents and Conditions
The enzymatic cleavage of Ac-LEHD-AFC is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). The reaction conditions often include the presence of reducing agents like dithiothreitol (DTT) to maintain the activity of the caspase enzymes .
Major Products Formed
The major product formed from the cleavage of Ac-LEHD-AFC is free 7-amino-4-trifluoromethylcoumarin (AFC), which exhibits fluorescence properties that can be quantitatively measured .
科学的研究の応用
Ac-LEHD-AFC is widely used in scientific research to study apoptosis, the process of programmed cell death. It serves as a fluorogenic substrate for caspase-9, allowing researchers to monitor caspase activity in real-time using fluorescence detection methods . This compound is also used in drug discovery and development to screen for potential inhibitors or activators of caspase enzymes .
In biology and medicine, Ac-LEHD-AFC is employed to investigate the mechanisms of diseases involving apoptosis, such as cancer and neurodegenerative disorders . It is also used in high-throughput screening assays to identify compounds that modulate caspase activity .
作用機序
Ac-LEHD-AFC exerts its effects by serving as a substrate for caspase enzymes. When caspase-9, for example, cleaves Ac-LEHD-AFC, it releases the fluorogenic group AFC . The fluorescence emitted by AFC can be detected and measured, providing a quantitative readout of caspase activity . This mechanism allows researchers to study the activation and regulation of caspase enzymes in various biological processes .
類似化合物との比較
Similar Compounds
Ac-DEVD-AFC: A fluorogenic substrate for caspase-3, which is involved in the execution phase of apoptosis.
Ac-VEID-AFC: A fluorogenic substrate for caspase-6, another executioner caspase.
Ac-IETD-AFC: A fluorogenic substrate for caspase-8, an initiator caspase involved in the extrinsic pathway of apoptosis.
Uniqueness
Ac-LEHD-AFC is unique in its specificity for caspase-9, caspase-4, and caspase-5 . This specificity makes it a valuable tool for studying the intrinsic pathway of apoptosis, which is regulated by caspase-9 . The ability to monitor caspase activity in real-time using fluorescence detection also sets Ac-LEHD-AFC apart from other substrates .
特性
IUPAC Name |
4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULKIXRFKRCRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38F3N7O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657529 |
Source


|
| Record name | N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210345-03-2 |
Source


|
| Record name | N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)




![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)
![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)





